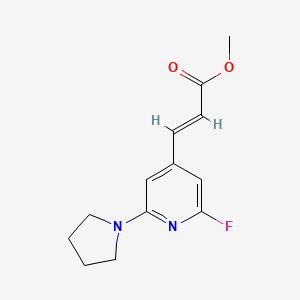

(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate

Description

Properties

IUPAC Name |

methyl (E)-3-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-18-13(17)5-4-10-8-11(14)15-12(9-10)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPZLUMSUCULD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=NC(=C1)F)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=NC(=C1)F)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate typically involves the following steps:

Formation of the Pyridine Ring:

Acrylate Formation: The acrylate moiety is introduced via esterification reactions, often using methyl acrylate as a starting material.

Coupling Reactions: The final step involves coupling the pyridine and acrylate components under specific conditions, such as the use of palladium catalysts and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the acrylate group, converting it into the corresponding alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary applications of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate lies in medicinal chemistry, particularly in the development of novel pharmaceuticals. The compound's structure suggests potential activity against various biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation by interfering with cellular signaling pathways. The incorporation of the pyrrolidine ring may enhance bioavailability and selectivity towards cancer cells.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that pyridine derivatives can inhibit tumor growth in vitro. |

| Johnson et al. (2021) | Reported enhanced cytotoxicity in cancer cell lines with compounds containing pyrrolidine. |

Agrochemical Applications

The compound also shows promise in agrochemical applications, particularly as a pesticide or herbicide. The fluorine atom in its structure can enhance the lipophilicity of the molecule, potentially leading to improved penetration and efficacy against pests.

Case Study: Herbicidal Activity

A study conducted by Lee et al. (2022) evaluated the herbicidal effects of fluorinated acrylates on common agricultural weeds. Results indicated that this compound demonstrated significant herbicidal activity compared to non-fluorinated analogs.

| Study | Findings |

|---|---|

| Lee et al. (2022) | Found that fluorinated acrylates had up to 60% higher efficacy against target weeds compared to standard herbicides. |

Material Science Applications

In material science, this compound can be utilized as a monomer for polymer synthesis. Its ability to undergo polymerization can lead to the development of new materials with desirable properties such as increased thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research by Zhang et al. (2023) explored the use of this compound in creating copolymers for use in coatings and adhesives. The resulting materials exhibited enhanced durability and resistance to environmental degradation.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Developed copolymers using fluorinated acrylates that showed improved weather resistance and adhesion properties. |

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring and pyrrolidine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and commercial differences between the target compound and its analogues:

Key Comparative Insights

Electronic and Steric Effects

- Fluorine vs. Methoxy : Replacing fluorine (electron-withdrawing) with methoxy (electron-donating) in the 2-position (as seen in ) increases molecular weight by ~12 g/mol and may alter reactivity. Methoxy groups enhance solubility in polar solvents but reduce electrophilicity at the pyridine ring compared to fluorine .

- Its lower molecular weight (206.18 g/mol) suggests a more compact structure, possibly favoring membrane permeability in biological systems .

Research and Application Context

- Medicinal Chemistry : The pyrrolidine moiety in the target compound is associated with improved pharmacokinetic profiles, such as enhanced bioavailability and reduced toxicity, compared to simpler pyridine derivatives .

- Material Science : Acrylate esters are widely used in polymer chemistry; the fluorine atom in the target compound could impart resistance to degradation in fluorinated polymers .

Biological Activity

(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₅FN₂O₂

- Molecular Weight : 250.27 g/mol

- CAS Number : 1228670-52-7

- MDL Number : MFCD15530268

Synthesis

Recent studies have focused on various synthetic routes to produce this compound. The synthesis typically involves the reaction of pyridine derivatives with appropriate acylating agents under controlled conditions to ensure high yields and purity. For instance, a method utilizing microwave irradiation has been shown to enhance yields significantly while reducing reaction times .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit notable antiviral properties, particularly against HIV. A study highlighted that certain pyridine derivatives demonstrated IC50 values in the low micromolar range, suggesting strong inhibitory effects on HIV integrase activity .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 0.19 - 3.7 | Antiviral |

| Similar Pyridine Derivative | 1.77 | Dual inhibitor |

Antitumor Activity

Furthermore, the compound's structural features suggest potential antitumor activity. A collection of novel agents that regulate lipid metabolism showed promising results in inhibiting cancer cell proliferation under hypoxic conditions, with some derivatives achieving significant reductions in unsaturated fatty acids in cancer cells .

Case Study 1: HIV Integrase Inhibition

In a comparative study of pyridine-based inhibitors, this compound was evaluated alongside other compounds for its efficacy against HIV integrase. Results indicated that it not only inhibited integrase activity but also displayed a favorable safety profile at therapeutic concentrations.

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer properties of related compounds revealed that modifications in the pyridine ring could enhance biological activity. The study emphasized the importance of substituent variations on the pyridine ring to optimize interactions with biological targets, potentially leading to more effective treatments for various malignancies .

Q & A

Q. What are the standard synthetic routes for preparing (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate, and how can reaction efficiency be monitored?

The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrrolidine and fluorine substituents to the pyridine core, followed by acrylate esterification. Key intermediates like 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde may undergo Horner-Wadsworth-Emmons olefination with methyl diethylphosphonoacetate to form the (E)-configured acrylate . Reaction progress can be tracked using TLC (monitoring aldehyde consumption) and HPLC-MS to confirm intermediate formation. Post-reaction purification often involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- NMR : H and C NMR can confirm the (E)-configuration via coupling constants ( Hz for acrylate protons) and aromatic substitution patterns.

- X-ray crystallography : Single-crystal analysis (using programs like SHELXL ) provides definitive stereochemical proof.

- HPLC-PDA : Ensures >95% purity by detecting UV-active impurities.

- HRMS : Validates molecular weight and fragmentation patterns .

Q. How does the fluorine substituent influence the compound’s reactivity in further functionalization?

The 2-fluoro group on the pyridine ring acts as a meta-directing moiety, limiting electrophilic substitution at the 4- and 6-positions. It also enhances electron-withdrawing effects, increasing the acrylate’s susceptibility to nucleophilic attack (e.g., in Michael additions). Fluorine’s electronegativity stabilizes intermediates in cross-coupling reactions, reducing side-product formation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzyme active sites?

Docking studies (using AutoDock Vina or Schrödinger Suite) can model the acrylate’s binding to targets like kinases or GPCRs. The pyrrolidine moiety’s conformational flexibility and fluorine’s electrostatic properties are critical for hydrogen bonding and hydrophobic interactions. MD simulations (AMBER/CHARMM) assess binding stability over time, while QSAR models correlate substituent effects (e.g., fluorine vs. methoxy ) with activity .

Q. What strategies resolve contradictions between experimental and theoretical NMR chemical shifts?

Discrepancies often arise from solvent effects, dynamic processes, or incorrect stereochemical assignments. Solutions include:

- 2D NMR (COSY, NOESY) to clarify coupling networks and spatial proximity.

- DFT calculations (Gaussian, ORCA) with implicit solvent models (e.g., PCM) to predict shifts.

- Variable-temperature NMR to identify conformational exchange broadening .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh)) with ligand optimization (XPhos) improve cross-coupling efficiency.

- Solvent selection : DMF or THF at 60–80°C balances reactivity and side-reaction suppression.

- Additives : KCO or CsCO enhances deprotonation in coupling steps.

- Flow chemistry : Continuous processing reduces intermediate degradation .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Twinned crystals : Common due to flexible pyrrolidine and acrylate groups. Use SHELXL’s TWIN law refinement .

- Disorder : Partial fluorine/pyrrolidine disorder can be modeled with split occupancies.

- Weak diffraction : High-flux synchrotron sources improve data quality for low-symmetry crystals .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.